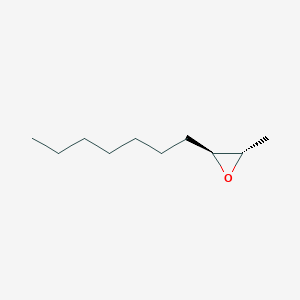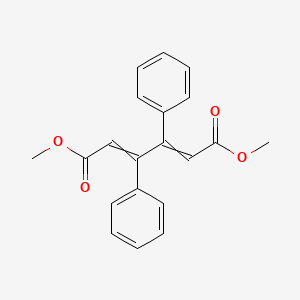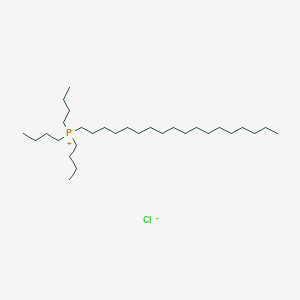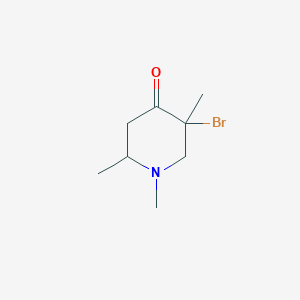
copper(1+);2-methylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);2-methylbut-1-ene is a compound that combines copper in its +1 oxidation state with 2-methylbut-1-ene, an organic molecule. The copper ion is often coordinated with other ligands in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(1+);2-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of copper(I) salts with 2-methylbut-1-ene under controlled conditions. For instance, copper(I) chloride can react with 2-methylbut-1-ene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These methods typically use copper catalysts to facilitate the reaction between 2-methylbut-1-ene and copper salts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);2-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents.
Substitution: The 2-methylbut-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic solvents and catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes .
Aplicaciones Científicas De Investigación
Copper(1+);2-methylbut-1-ene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkenes and alkynes.
Biology: Copper complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of copper complexes in drug development, particularly for their ability to interact with biological molecules.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which copper(1+);2-methylbut-1-ene exerts its effects involves the coordination of the copper ion with various ligands. This coordination can alter the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Copper(1+);2-methylbut-2-ene: Similar in structure but with a different position of the double bond.
Copper(1+);3-methylbut-1-ene: Another isomer with a different arrangement of the carbon atoms.
Copper(1+);2-methylprop-1-ene: A smaller molecule with similar reactivity.
Uniqueness
Copper(1+);2-methylbut-1-ene is unique due to its specific coordination environment and reactivity. The position of the double bond in 2-methylbut-1-ene allows for unique interactions with the copper ion, making it particularly useful in certain catalytic and synthetic applications .
Propiedades
Número CAS |
54248-44-1 |
|---|---|
Fórmula molecular |
C5H9Cu |
Peso molecular |
132.67 g/mol |
Nombre IUPAC |
copper(1+);2-methylbut-1-ene |
InChI |
InChI=1S/C5H9.Cu/c1-4-5(2)3;/h2H,4H2,1,3H3;/q-1;+1 |
Clave InChI |
HXYDUTXHKQGGEV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=[CH-])C.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



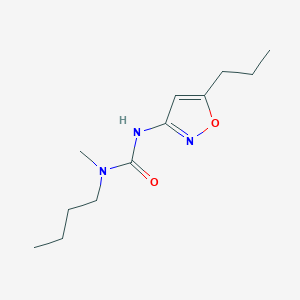
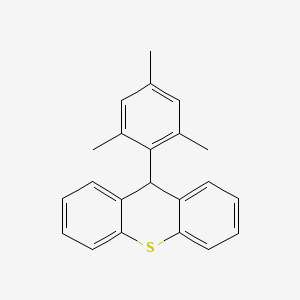
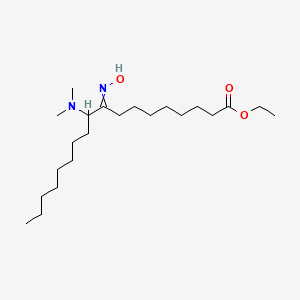
![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
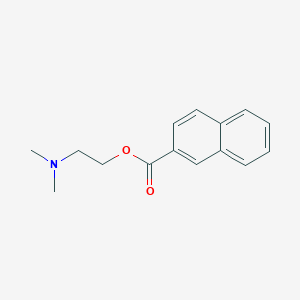
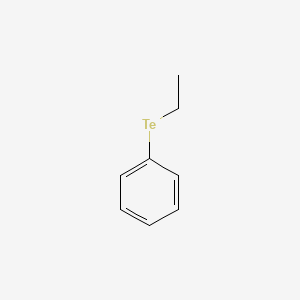
![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
